
2'-Hydroxy-5'-methyl-2-methoxychalcone
synthesis and characterization

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
2'-Hydroxy-5'-methyl-2-

methoxychalcone

CAS No.: 1632119-65-3

Cat. No.: B3405889

Get Quote

Part 1: Executive Summary
This technical guide details the synthesis, purification, and characterization of 2'-Hydroxy-5'-
methyl-2-methoxychalcone (CAS: 61313-39-1). This compound represents a specific

subclass of chalcones where the A-ring possesses a 2'-hydroxyl group and a 5'-methyl

substitution, while the B-ring carries a 2-methoxy group.

The presence of the 2'-hydroxyl group is structurally critical; it forms a strong intramolecular

hydrogen bond with the carbonyl oxygen, locking the molecule in a planar conformation that

significantly influences its spectral properties and biological reactivity. This guide provides a

robust, self-validating protocol for researchers synthesizing this scaffold for potential anti-

inflammatory, antioxidant, or oncology applications.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3405889#bc-rfq
https://www.benchchem.com/product/b3405889/docs?utm_src=pdf-body#2-hydroxy-5-methyl-2-methoxychalcone-synthesis-and-characterization
https://www.benchchem.com/product/b3405889/docs?utm_src=pdf-body#2-hydroxy-5-methyl-2-methoxychalcone-synthesis-and-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3405889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Data

IUPAC Name
(2E)-1-(2-hydroxy-5-methylphenyl)-3-(2-

methoxyphenyl)prop-2-en-1-one

Common Name 2'-Hydroxy-5'-methyl-2-methoxychalcone

CAS Number 61313-39-1

Molecular Formula C₁₇H₁₆O₃

Molecular Weight 268.31 g/mol

Key Functional Groups -unsaturated ketone (enone), Phenolic hydroxyl,

Aryl ether

Predicted LogP ~4.2 (Lipophilic)

Part 3: Retrosynthetic Analysis
The most efficient route to 2'-Hydroxy-5'-methyl-2-methoxychalcone is the Claisen-Schmidt

condensation. This base-catalyzed aldol condensation involves the reaction of a substituted

acetophenone with an aromatic aldehyde.

Strategic Disconnection:

Nucleophile (Ring A): 2-Hydroxy-5-methylacetophenone.[1] The methyl group at the 5-

position activates the ring slightly but does not sterically hinder the acetyl group.

Electrophile (Ring B): 2-Methoxybenzaldehyde (o-Anisaldehyde). The ortho-methoxy group

provides electron donation but can introduce steric twist in the final product.

Figure 1: Retrosynthetic analysis of the target chalcone.
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Part 4: Experimental Protocol
Materials & Reagents

2-Hydroxy-5-methylacetophenone (1.0 eq, 10 mmol, ~1.50 g)

2-Methoxybenzaldehyde (1.0 eq, 10 mmol, ~1.36 g)

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (40-50% aq. solution or pellets)

Ethanol (EtOH) (95% or absolute) as solvent

Hydrochloric Acid (HCl) (1M) for neutralization

Synthesis Workflow
Step 1: Solubilization Dissolve 10 mmol of 2-Hydroxy-5-methylacetophenone and 10 mmol of

2-Methoxybenzaldehyde in 20 mL of Ethanol in a 100 mL round-bottom flask. Stir magnetically

until a homogeneous solution is obtained.

Step 2: Base Catalysis Cool the solution to 0–5°C in an ice bath. Dropwise add 5 mL of 40%

aqueous KOH (or NaOH) solution.

Expert Insight: The reaction mixture will likely turn deep red/orange upon base addition. This

color change indicates the formation of the phenolate anion and the delocalized enolate

species.

Step 3: Reaction Allow the mixture to warm to room temperature (25°C) and stir for 24–48

hours.

Monitoring: Use Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 8:2). The

product will appear as a distinct yellow spot, usually more non-polar (higher R_f) than the

starting acetophenone due to the loss of the free phenolic nature (intramolecular H-bond).

Step 4: Work-up Pour the reaction mixture into 100 mL of crushed ice/water containing 10 mL

of 1M HCl.
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Why: Acidification protonates the phenolate, regenerating the neutral 2'-hydroxyl group and

precipitating the chalcone as a yellow solid.

Step 5: Purification Filter the crude yellow solid. Recrystallize from hot Ethanol or Methanol.[2]

Target Purity: Recrystallization is essential to remove unreacted aldehyde. The final product

should be bright yellow needles.
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Figure 2: Experimental workflow for base-catalyzed synthesis.
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Part 5: Reaction Mechanism
The reaction proceeds via an Aldol Condensation followed by E1cB elimination.
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Enolate Formation: The base abstracts a proton from the

-carbon of the acetophenone.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the 2-methoxybenzaldehyde.

Dehydration: The resulting

-hydroxy ketone undergoes dehydration (loss of water) to form the

-unsaturated system. The driving force is the formation of the conjugated system extending
across both aromatic rings.

Critical Structural Feature: The 2'-hydroxyl group forms a 6-membered hydrogen-bonded ring

with the carbonyl oxygen. This "locking" effect stabilizes the trans (

) isomer and significantly shifts the NMR signal of the hydroxyl proton downfield.

Part 6: Characterization (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectral data must be

verified.

1H NMR Spectroscopy (CDCl₃, 300/400 MHz)
The proton NMR provides the definitive proof of structure.
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Proton
Assignment

Chemical Shift
(

ppm)

Multiplicity
Coupling (

Hz)

Mechanistic
Explanation

2'-OH 12.60 – 12.90 Singlet -

Diagnostic Peak.

Highly

deshielded due

to strong

intramolecular H-

bonding with

C=O.

H-

(Vinyl)
8.00 – 8.15 Doublet 15.5 – 16.0

Trans-alkene

geometry.

Deshielded by

resonance with

C=O.

H-

(Vinyl)
7.60 – 7.70 Doublet 15.5 – 16.0

Trans-alkene

geometry.

H-6' (Ring A) 7.60 – 7.75 Singlet/Doublet ~2.0 (meta)

Ortho to C=O,

deshielded by

anisotropy.

H-3', H-4' 6.80 – 7.30 Multiplets -
Aromatic protons

of Ring A.

Ring B Protons 6.90 – 7.50 Multiplets -
Aromatic protons

of Ring B.

2-OCH₃ 3.85 – 3.95 Singlet -
Characteristic

methoxy peak.

5'-CH₃ 2.30 – 2.35 Singlet -
Methyl group on

Ring A.

Infrared Spectroscopy (IR)
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(OH): A broad, weak band around 3000–2500 cm⁻¹ (often buried) due to chelation, unlike the
sharp free OH peak at 3600 cm⁻¹.

(C=O):1630–1640 cm⁻¹. The carbonyl frequency is lowered (red-shifted) from the typical
1680 cm⁻¹ due to conjugation and the intramolecular hydrogen bond.

(C=C):1580–1600 cm⁻¹.

Mass Spectrometry (MS)
Molecular Ion:

at m/z 268.

Fragmentation: Loss of methoxy radical (

) or cleavage at the carbonyl.

Part 7: Potential Applications in Drug Development
Researchers investigating this scaffold typically focus on the following bioactivities, driven by

the electrophilic nature of the enone linker (Michael acceptor):

Anti-inflammatory: Inhibition of the NF-

B pathway. The Michael acceptor moiety can covalently modify cysteine residues on
signaling proteins.

Antioxidant: The phenolic hydroxyl group provides radical scavenging capability.

Oncology: Chalcones are known to induce apoptosis in various cancer cell lines by

interfering with microtubule polymerization or inhibiting specific kinases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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